2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile
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Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is a heterocyclic compound that contains a thiadiazole ring. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and urease inhibitor.
Mechanism of Action
The biological activity of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for its potential use in treating infections caused by urease-producing bacteria such as Helicobacter pylori .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the acetonitrile group.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Contains an additional arylacetamide group.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is unique due to the presence of both the thiadiazole ring and the acetonitrile group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4S2/c5-1-2-9-4-8-7-3(6)10-4/h2H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBOQVOUOWILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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